Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Overview
Description
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications. This particular compound features a hydroxy group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities . They have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that the thiophene ring system, which is a part of this compound, is often involved in interactions with biological targets due to its aromatic nature and ability to participate in pi stacking interactions .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it’s likely that this compound could interact with multiple pathways.
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties , suggesting that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve the inhibition or activation of specific enzymes, leading to changes in metabolic pathways and cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, they can modulate inflammatory responses by affecting the production of cytokines and other inflammatory mediators.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and leading to changes in metabolic pathways. For instance, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or sustained anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, leading to reduced inflammation . Additionally, it can affect the levels of metabolites involved in cellular energy production and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, it can bind to proteins that facilitate its distribution within the cell, affecting its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, where it can affect cellular energy production and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. . The reaction proceeds through the formation of a thiophene ring, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]furan-3-yl)acetate: Similar structure but with an oxygen atom in place of the sulfur atom in the thiophene ring.
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]pyrrole-3-yl)acetate: Similar structure but with a nitrogen atom in place of the sulfur atom in the thiophene ring.
Uniqueness
This compound is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and chemical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it valuable in specific applications where sulfur-containing compounds are preferred.
Properties
IUPAC Name |
ethyl 2-(6-hydroxy-2,3-dihydro-1-benzothiophen-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLOSRDUJRIETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CSC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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